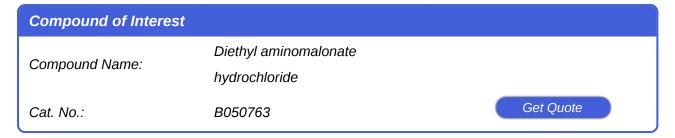


Synthesis of Favipiravir Utilizing Diethyl Aminomalonate Hydrochloride: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the antiviral agent Favipiravir, utilizing **diethyl aminomalonate hydrochloride** as a key starting material. The synthesis involves a multi-step process commencing with the ammonolysis of **diethyl aminomalonate hydrochloride** to yield 2-aminomalonamide. This intermediate undergoes cyclization with glyoxal to form 3-hydroxypyrazine-2-carboxamide, a crucial precursor to Favipiravir. Subsequent transformation of this precursor into Favipiravir can be achieved through various methods, including a direct fluorination approach. This document outlines the detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways and experimental workflows to aid in comprehension and reproducibility.

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral drug that functions as an inhibitor of RNA-dependent RNA polymerase (RdRp), demonstrating efficacy against a range of RNA viruses.[1] The synthesis of Favipiravir has been a subject of significant interest, with various synthetic routes being developed. One practical approach employs the readily available and cost-



effective starting material, **diethyl aminomalonate hydrochloride**.[2][3] This route offers a convergent and efficient pathway to the core pyrazine structure of Favipiravir.

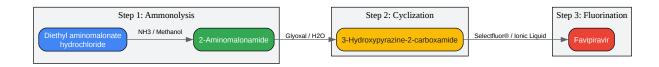
This application note details a synthetic strategy starting from **diethyl aminomalonate hydrochloride**, focusing on the key transformations leading to the formation of Favipiravir. The protocols provided are compiled from peer-reviewed literature and patents to offer a comprehensive guide for laboratory-scale synthesis.

Overall Synthetic Strategy

The synthesis of Favipiravir from **diethyl aminomalonate hydrochloride** can be summarized in the following key steps:

- Ammonolysis: Diethyl aminomalonate hydrochloride is treated with ammonia to form 2aminomalonamide.
- Cyclization: The resulting 2-aminomalonamide is cyclized with glyoxal to yield the key intermediate, 3-hydroxypyrazine-2-carboxamide.
- Fluorination: The final step involves the introduction of a fluorine atom at the 6-position of the pyrazine ring to afford Favipiravir. This can be achieved through a direct fluorination method.

The overall synthetic pathway is depicted in the following diagram:



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Figure 1: Overall synthetic pathway for Favipiravir.

Experimental Protocols

Step 1: Synthesis of 2-Aminomalonamide







This protocol describes the ammonolysis of **diethyl aminomalonate hydrochloride** to produce 2-aminomalonamide.

Materials:

- · Diethyl aminomalonate hydrochloride
- Methanol
- 25% Ammonia solution
- Ice bath

Procedure:[3]

- Dissolve diethyl aminomalonate hydrochloride (1.5 g, 7 mmol) in methanol (2 mL).
- In a separate flask, place a 25% ammonia solution (14 mL) and cool it in an ice bath to 0 °C.
- Slowly add the methanolic solution of **diethyl aminomalonate hydrochloride** to the cooled ammonia solution with stirring.
- Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, 2-aminomalonamide, can be isolated. A reported protocol describes adding ethanol to precipitate the product, which is then washed with ethanol.[4]

Quantitative Data:



Starting Material	Reagents	Solvent	Reaction Time	Yield	Reference
Diethyl aminomalona te hydrochloride (5g)	Ammonia water (10mL)	Methanol (5mL)	24 h	66.48%	[4]
Diethyl aminomalona te hydrochloride (1.5g)	25% Ammonia solution (14mL)	Methanol (2mL)	-	-	[3]

Step 2: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol outlines the cyclization of 2-aminomalonamide with glyoxal to form the key intermediate, 3-hydroxypyrazine-2-carboxamide.

Materials:

- 2-Aminomalonamide
- Phenylglyoxal monohydrate (as an example of a glyoxal source)
- Water

Procedure:[3]

- In a reaction vessel, dissolve phenylglyoxal monohydrate (250 mg, 1.6 mmol) in water (6 mL) and heat the solution to 80 °C with stirring.
- To this heated solution, add powdered 2-aminomalonamide (200 mg, 1.7 mmol).
- Maintain the reaction temperature at 80 °C and continue stirring. The reaction progress can be monitored by TLC.



- Upon completion, the product, 3-hydroxy-5-phenylpyrazine-2-carboxamide (an analog of the desired intermediate), precipitates from the solution. The desired 3-hydroxypyrazine-2carboxamide can be obtained using glyoxal.
- Isolate the product by filtration and purify as necessary.

Quantitative Data:

Starting Material	Reagents	Solvent	Reaction Temperatur e	Yield	Reference
2- Aminomalona mide	Phenylglyoxal monohydrate	Water	80 °C	55%	[3]

Step 3: Synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide)

This protocol describes a one-step direct fluorination of 3-hydroxypyrazine-2-carboxamide to Favipiravir using Selectfluor®.

Materials:

- 3-Hydroxypyrazine-2-carboxamide
- Selectfluor®
- 1-Butyl-3-methylimidazolium tetrafluoroborate (BF4-BMIM) ionic liquid

Procedure:[5]

- In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-carboxamide in the ionic liquid BF4-BMIM.
- Add Selectfluor® to the solution.



- Stir the reaction mixture at the appropriate temperature (optimization may be required). The reaction progress can be monitored by TLC or HPLC.
- Upon completion of the reaction, a simple operational work-up is performed to isolate the product.
- The crude product can be purified by recrystallization or column chromatography to obtain pure Favipiravir.

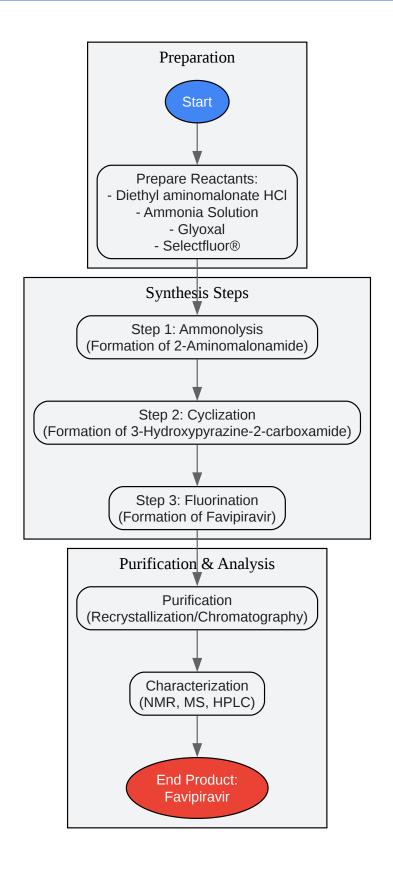
Quantitative Data:

Starting Material	Reagent	Solvent	Yield	Reference
3- Hydroxypyrazine -2-carboxamide	Selectfluor®	BF4-BMIM	50%	[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of Favipiravir.

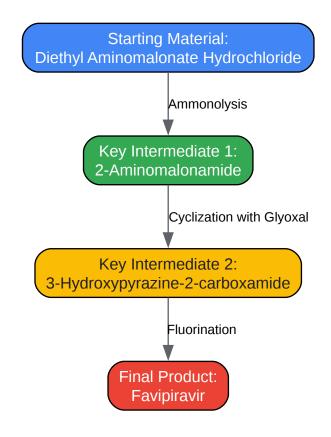




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Figure 2: General experimental workflow for Favipiravir synthesis.





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Figure 3: Logical relationship of key compounds in the synthesis.

Conclusion

The synthesis of Favipiravir from **diethyl aminomalonate hydrochloride** provides a viable and efficient route to this important antiviral compound. The protocols outlined in this document, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development. The provided quantitative data allows for an estimation of expected yields, and the visual diagrams facilitate a clear understanding of the synthetic process. Further optimization of reaction conditions may lead to improved yields and scalability for industrial production.

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